Cas no 566198-28-5 (5-(4-Formylphenyl)nicotinic acid)

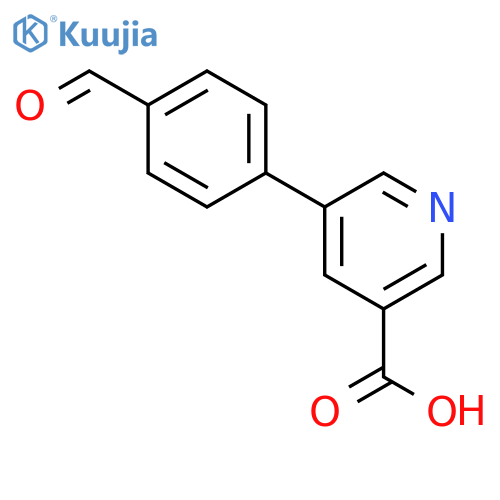

566198-28-5 structure

商品名:5-(4-Formylphenyl)nicotinic acid

CAS番号:566198-28-5

MF:C13H9NO3

メガワット:227.215463399887

MDL:MFCD05664413

CID:367085

5-(4-Formylphenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-Formylphenyl)nicotinic acid

- 3-Pyridinecarboxylicacid, 5-(4-formylphenyl)-

- 5-(4-FORMYLPHENYL)-NICOTINIC ACID

- 5-(4-formylphenyl)pyridine-3-carboxylic acid

- AC1MDRI8

- ACMC-1AXE1

- ANW-32558

- CTK1G9242

- SBB097120

- 3-Pyridinecarboxylic acid, 5-(4-formylphenyl)-

- 5-(4-Formylphenyl)nicotinicAcid

- KM0015

- SY017024

- V6657

- BB 0223904

-

- MDL: MFCD05664413

- インチ: 1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17)

- InChIKey: HXYMSAUBDZGIRE-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])N=C([H])C(=C1[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 227.05800

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 67.3

じっけんとくせい

- 密度みつど: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 231 °C

- ふってん: 485.5℃ at 760 mmHg

- フラッシュポイント: 247.4℃

- ようかいど: 極微溶性(0.89 g/l)(25ºC)、

- PSA: 67.26000

- LogP: 2.25930

5-(4-Formylphenyl)nicotinic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

5-(4-Formylphenyl)nicotinic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4-Formylphenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241590-100mg |

5-(4-Formylphenyl)nicotinicacid |

566198-28-5 | 98% | 100mg |

¥515.00 | 2024-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37080-5g |

5-(4-Formylphenyl)nicotinic acid |

566198-28-5 | 98% | 5g |

¥4149.0 | 2023-09-07 | |

| abcr | AB226152-5 g |

5-(4-Formylphenyl)nicotinic acid, 95%; . |

566198-28-5 | 95% | 5 g |

€801.90 | 2023-07-20 | |

| TRC | F701365-250mg |

5-(4-Formylphenyl)nicotinic Acid |

566198-28-5 | 250mg |

$150.00 | 2023-05-18 | ||

| Alichem | A019110437-5g |

5-(4-Formylphenyl)nicotinic acid |

566198-28-5 | 95% | 5g |

$714.44 | 2023-09-01 | |

| TRC | F701365-100mg |

5-(4-Formylphenyl)nicotinic Acid |

566198-28-5 | 100mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241590-1g |

5-(4-Formylphenyl)nicotinicacid |

566198-28-5 | 98% | 1g |

¥1355.00 | 2024-05-08 | |

| AstaTech | 61620-0.25/G |

5-(4-FORMYLPHENYL)NICOTINIC ACID |

566198-28-5 | 95% | 0.25g |

$90 | 2023-09-16 | |

| Aaron | AR003MUY-100mg |

5-(4-formylphenyl)nicotinic acid |

566198-28-5 | 97% | 100mg |

$70.00 | 2025-01-22 | |

| Aaron | AR003MUY-1g |

5-(4-formylphenyl)nicotinic acid |

566198-28-5 | 97% | 1g |

$183.00 | 2025-01-22 |

5-(4-Formylphenyl)nicotinic acid 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

566198-28-5 (5-(4-Formylphenyl)nicotinic acid) 関連製品

- 4385-77-7(3-(Pyridin-3-yl)benzoic acid)

- 3222-49-9(5-methylpyridine-3-carboxylic acid)

- 499-81-0(3,5-Pyridinedicarboxylic Acid)

- 4385-75-5(4-(3'-Pyridyl)benzoic Acid)

- 845885-80-5(5-(4-Cyanophenyl)nicotinic acid)

- 1970-81-6([3,3'-Bipyridine]-5-carboxylic acid)

- 10177-12-5(5-phenylpyridine-3-carboxylic acid)

- 887973-51-5(5-(2-Methylphenyl)nicotinic Acid)

- 893737-23-0(5-(p-Tolyl)nicotinic acid)

- 887973-34-4(5-(m-Tolyl)nicotinic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:566198-28-5)5-(4-Formylphenyl)nicotinic acid

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):186.0/408.0/536.0/1126.0